Triisostearyl citrate

Description

Properties

CAS No. |

113431-54-2 |

|---|---|

Molecular Formula |

C60H116O7 |

Molecular Weight |

949.6 g/mol |

IUPAC Name |

tris(16-methylheptadecyl) 2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C60H116O7/c1-54(2)46-40-34-28-22-16-10-7-13-19-25-31-37-43-49-65-57(61)52-60(64,59(63)67-51-45-39-33-27-21-15-9-12-18-24-30-36-42-48-56(5)6)53-58(62)66-50-44-38-32-26-20-14-8-11-17-23-29-35-41-47-55(3)4/h54-56,64H,7-53H2,1-6H3 |

InChI Key |

ICWQKCGSIHTZNI-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCC(C)C)(C(=O)OCCCCCCCCCCCCCCCC(C)C)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCC(C)C)(C(=O)OCCCCCCCCCCCCCCCC(C)C)O |

Other CAS No. |

113431-54-2 |

Synonyms |

TRIISOSTEARYL CITRATE |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Triisostearyl Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of triisostearyl citrate (B86180), a complex triester of significant interest in the cosmetic and pharmaceutical industries. Triisostearyl citrate, derived from citric acid and isostearyl alcohol, is valued for its emollient and skin-conditioning properties.[1][2] This document details a representative synthesis protocol based on Fischer esterification, outlines purification methodologies, and presents a summary of its key physicochemical and spectroscopic characteristics. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and analysis of formulations containing this versatile ingredient.

Introduction

This compound (CAS No. 113431-54-2) is the triester of citric acid and isostearyl alcohol.[1] Its molecular formula is C60H116O7, with a molecular weight of approximately 949.6 g/mol .[3][4] In cosmetic and pharmaceutical formulations, it functions primarily as an emollient, skin-conditioning agent, and texture enhancer.[5] Its high molecular weight and branched isostearyl chains contribute to a unique sensory profile, providing lubricity and a substantive feel without excessive oiliness. The synthesis of this compound is typically achieved through the direct esterification of citric acid with isostearyl alcohol, a reaction that requires careful control of conditions to achieve a high yield and purity of the desired triester.

Synthesis of this compound

The synthesis of this compound is accomplished via a Fischer esterification reaction. This acid-catalyzed reaction involves the esterification of the three carboxylic acid groups of citric acid with three equivalents of isostearyl alcohol.

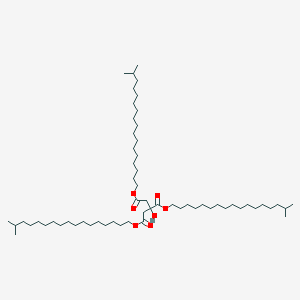

Reaction Scheme:

Figure 1: Synthesis of this compound via Fischer Esterification.

Experimental Protocol

Materials:

-

Citric Acid (anhydrous)

-

Isostearyl Alcohol

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst (e.g., sulfuric acid, benzenesulfonic acid)

-

Toluene (B28343) or other suitable solvent for azeotropic water removal

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Activated charcoal

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus or similar setup for azeotropic water removal

-

Condenser

-

Thermometer or temperature probe

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask, add citric acid (1.0 equivalent), isostearyl alcohol (3.3 equivalents, a slight excess to drive the reaction to completion), a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents), and toluene.

-

Esterification: Heat the reaction mixture to reflux (typically between 120-160°C) with vigorous stirring. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (3.0 equivalents) has been collected.

-

Neutralization: Cool the reaction mixture to room temperature. Dilute with additional toluene and transfer to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Decolorization: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Add a small amount of activated charcoal to decolorize the solution and stir for a short period.

-

Purification: Filter the mixture to remove the drying agent and activated charcoal. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The following are key analytical techniques and expected results.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 113431-54-2 | [3][4] |

| Molecular Formula | C60H116O7 | [3][4] |

| Molecular Weight | 949.56 g/mol | [4] |

| Appearance | Viscous, slightly yellow liquid (typical) | |

| Boiling Point | 833.7 ± 32.0 °C at 760 mmHg (Predicted) | |

| Density | 0.9 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; soluble in most oils and esters |

Spectroscopic Analysis

While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its chemical structure.

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Table 2: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~3500 (broad) | O-H | Stretching (hydroxyl group) |

| 2955-2850 | C-H | Stretching (aliphatic CH₂, CH₃) |

| ~1740 | C=O | Stretching (ester carbonyl) |

| ~1465 and ~1375 | C-H | Bending (aliphatic CH₂, CH₃) |

| 1250-1000 | C-O | Stretching (ester C-O) |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The predicted chemical shifts are based on the structure.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.1 | Triplet | -CH₂-O-C=O (methylene group of isostearyl chain adjacent to ester oxygen) |

| ~2.8 | Singlet | -CH₂- of citric acid moiety |

| ~1.6 | Multiplet | -CH- of isostearyl chain (methine at branch point) |

| ~1.2-1.4 | Broad Multiplet | -(CH₂)n- of isostearyl chain |

| ~0.8-0.9 | Multiplet | -CH₃ of isostearyl chain |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | C=O (ester carbonyl) |

| ~73 | C-OH (quaternary carbon of citric acid moiety) |

| ~65 | -CH₂-O-C=O (methylene group of isostearyl chain adjacent to ester oxygen) |

| ~43 | -CH₂- of citric acid moiety |

| ~20-40 | Aliphatic carbons of isostearyl chain |

| ~14 | -CH₃ of isostearyl chain |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The predicted m/z values for common adducts are listed below.

Table 5: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 949.87941 |

| [M+Na]⁺ | 971.86135 |

| [M+NH₄]⁺ | 966.90595 |

Data predicted by computational models.[6]

Experimental Workflow and Logical Relationships

The overall process from synthesis to characterization follows a logical workflow.

Figure 2: Experimental Workflow for this compound Synthesis and Characterization.

Applications in Drug Development

This compound's properties make it a valuable excipient in topical and transdermal drug delivery systems. Its emollient nature can improve the feel and spreadability of creams and ointments, enhancing patient compliance. Its ability to solubilize some active pharmaceutical ingredients (APIs) can be beneficial for formulation development. Furthermore, as an occlusive agent, it can enhance the penetration of certain APIs into the skin.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a specific, publicly available, detailed experimental protocol is elusive, a robust general procedure based on Fischer esterification has been presented. The tabulated physicochemical and predicted spectroscopic data serve as a valuable reference for quality control and analytical development. The provided diagrams illustrate the key chemical transformation and the logical flow of the experimental process. This compilation of information aims to support researchers and professionals in the effective utilization and analysis of this compound in their respective fields.

References

- 1. ewg.org [ewg.org]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound | C60H116O7 | CID 25263528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:113431-54-2 | Chemsrc [chemsrc.com]

- 5. This compound, 113431-54-2 [thegoodscentscompany.com]

- 6. PubChemLite - this compound (C60H116O7) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Physicochemical Properties of Triisostearyl Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisostearyl citrate (B86180) is a triester of isostearyl alcohol and citric acid, recognized for its unique emollient and stabilizing properties.[1] With the increasing demand for novel excipients in pharmaceutical formulations, a thorough understanding of the physicochemical characteristics of materials like triisostearyl citrate is paramount. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its current and potential applications in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quantitative overview for formulation scientists and researchers.

| Property | Value | Reference |

| IUPAC Name | tris(16-methylheptadecyl) 2-hydroxypropane-1,2,3-tricarboxylate | [1] |

| CAS Number | 113431-54-2 | [1] |

| Molecular Formula | C60H116O7 | [1][2] |

| Molecular Weight | 949.6 g/mol | [1][2] |

| Appearance | Clear yellow, viscous liquid | [3] |

| Odor | Slightly characteristic | [3] |

| Solubility | Soluble in most oils and esters; partially soluble in glycols; insoluble in water. | [1][3][4] |

| Boiling Point | 833.7 ± 32.0 °C at 760 mmHg | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Viscosity | High | [1] |

| Refractive Index | ~1.470 | |

| Acid Value | To be determined experimentally | |

| Saponification Value | To be determined experimentally |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of this compound are provided below. These protocols are adapted for a high-viscosity liquid ester.

Determination of Melting Point

Due to its high viscosity and extremely low freezing point, the melting point of this compound is not a standard parameter for its characterization at ambient conditions.[1] However, a solidification point can be determined using a suitable method for viscous liquids.

Method: Capillary Tube Method (for solidification point)

-

Sample Preparation: A small amount of this compound is introduced into a capillary tube.

-

Apparatus: A standard melting point apparatus or a Thiele tube filled with a suitable cooling bath (e.g., ethanol (B145695)/dry ice) is used.[5][6][7]

-

Procedure:

-

The capillary tube containing the sample is attached to a thermometer.

-

The assembly is immersed in the cooling bath.

-

The temperature is gradually lowered at a controlled rate (e.g., 1-2°C per minute).[5][7]

-

The temperature at which the liquid becomes opaque or solidifies is recorded as the solidification point.[5][7]

-

Determination of Viscosity

Method: Rotational Viscometer

-

Apparatus: A rotational viscometer equipped with a suitable spindle for high-viscosity liquids.

-

Procedure:

-

A defined volume of this compound is placed in the sample cup.

-

The appropriate spindle is selected and immersed in the sample to the marked level.

-

The viscometer is set to a specific rotational speed (RPM).

-

The measurement is initiated, and the torque reading is allowed to stabilize.

-

The viscosity in centipoise (cP) or Pascal-seconds (Pa·s) is recorded.

-

Measurements should be repeated at different shear rates (RPMs) to assess the shear-thinning or shear-thickening behavior of the material.[8][9]

-

Determination of Refractive Index

Method: Abbe Refractometer

-

Apparatus: An Abbe refractometer with a temperature-controlled prism.

-

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A few drops of this compound are applied to the surface of the lower prism.

-

The prisms are closed and locked.

-

The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The compensator knob is adjusted to eliminate any color fringe at the borderline.

-

The refractometer scale is read to obtain the refractive index value at the specified temperature (typically 20°C or 25°C).[10]

-

Determination of Acid Value

The acid value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free fatty acids in one gram of the substance.[11][12]

Method: Titration

-

Reagents:

-

Toluene (B28343) or a similar solvent.

-

Neutralized 95% ethanol.

-

Standardized 0.1 M potassium hydroxide (KOH) solution in ethanol.

-

Phenolphthalein (B1677637) indicator solution.

-

-

Procedure:

-

Accurately weigh approximately 5-10 g of this compound into a conical flask.

-

Add 50 mL of a neutralized solvent mixture (e.g., toluene and ethanol in a 2:1 ratio).

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized 0.1 M ethanolic KOH solution until a faint pink color persists for at least 30 seconds.

-

Record the volume of KOH solution used.

-

-

Calculation:

-

Acid Value = (V × N × 56.1) / W

-

V = volume of KOH solution in mL

-

N = normality of the KOH solution

-

W = weight of the sample in grams

-

56.1 = molecular weight of KOH

-

-

Determination of Saponification Value

The saponification value is the number of milligrams of KOH required to saponify one gram of the ester.[13][14][15]

Method: Reflux and Titration

-

Reagents:

-

0.5 M alcoholic potassium hydroxide (KOH) solution.

-

Standardized 0.5 M hydrochloric acid (HCl) solution.

-

Phenolphthalein indicator solution.

-

-

Procedure:

-

Accurately weigh approximately 2 g of this compound into a round-bottom flask.

-

Add 25.0 mL of 0.5 M alcoholic KOH solution.

-

Attach a reflux condenser and heat the mixture in a boiling water bath for 30-60 minutes.[13]

-

Allow the solution to cool to room temperature.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the excess KOH with the standardized 0.5 M HCl solution until the pink color disappears.

-

Perform a blank titration without the sample.

-

-

Calculation:

-

Saponification Value = [(B - S) × N × 56.1] / W

-

B = volume of HCl used for the blank in mL

-

S = volume of HCl used for the sample in mL

-

N = normality of the HCl solution

-

W = weight of the sample in grams

-

56.1 = molecular weight of KOH

-

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Experimental workflow for physicochemical characterization.

Applications in Drug Development

While extensively used in cosmetics for its emollient and pigment-dispersing properties, this compound and similar high molecular weight esters hold significant potential as excipients in pharmaceutical formulations.[1][16]

Topical and Transdermal Drug Delivery

The occlusive nature of this compound makes it a candidate for topical formulations where it can enhance skin hydration and potentially act as a penetration enhancer.[1] Esters of fatty acids are known to disrupt the ordered structure of the stratum corneum, thereby increasing the permeation of active pharmaceutical ingredients (APIs).[17][18] Its solubility in various oils and esters makes it a suitable vehicle for lipophilic drugs.[1]

Oral Drug Delivery

For poorly water-soluble drugs, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) are a promising approach to enhance oral bioavailability.[19][20][21][22] As an oily component, this compound could be a constituent of SEDDS, helping to dissolve the lipophilic drug and form a fine emulsion in the gastrointestinal tract, thereby improving its absorption.[19]

Furthermore, high molecular weight excipients can be employed to modulate drug release in controlled-release oral dosage forms.[23][24][25] The high viscosity of this compound could potentially be leveraged in creating a matrix that slows down the release of an embedded API.[23][25]

Parenteral Formulations

The use of esters as solubilizing agents for poorly soluble drugs in parenteral formulations is an established strategy. While the high viscosity of this compound might pose challenges for injectability, its solubilizing capacity for certain APIs could be explored in the development of oily depots for sustained release intramuscular injections.

Regulatory Status

This compound is listed in the FDA's Inactive Ingredient Database, indicating its use in approved pharmaceutical products, which can streamline the regulatory pathway for new formulations incorporating this excipient.[26] The Cosmetic Ingredient Review (CIR) Expert Panel has also assessed the safety of citric acid and its esters, including this compound, and found them to be safe for use in cosmetics, which provides a foundational safety profile.[2][27] However, for any new pharmaceutical application, a thorough evaluation of its safety and compatibility with the API and other excipients is essential.[28][29][30]

Conclusion

This compound possesses a unique combination of physicochemical properties, including high molecular weight, viscosity, and excellent solubility in lipophilic vehicles. These characteristics, coupled with its established safety profile in the cosmetics industry, make it a compelling candidate for various applications in drug development. From enhancing skin permeation in topical formulations to serving as a core component in oral lipid-based drug delivery systems, this compound offers formulators a versatile tool to address the challenges of modern drug delivery. The experimental protocols detailed in this guide provide a robust framework for its comprehensive characterization, enabling its effective and informed application in the advancement of pharmaceutical sciences.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C60H116O7 | CID 25263528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. This compound, 113431-54-2 [thegoodscentscompany.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. rheosense.com [rheosense.com]

- 9. Viscosity measurement in the chemical industry | Anton Paar Wiki [wiki.anton-paar.com]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. Determination of Acid value, Saponification value and Ester value | PPTX [slideshare.net]

- 12. Significance and Principle Involved in Determination of Acid Value, Saponification Value, Ester Value | Pharmaguideline [pharmaguideline.com]

- 13. Aquadocs Repository [aquadocs.org]

- 14. Saponification Value of Fats and Oils as Determined from 1H-NMR Data: The Case of Dairy Fats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. byjus.com [byjus.com]

- 16. What are the applications of Citric Acid Esters? - Knowledge [yizeliadditive.com]

- 17. Effect of Chemical Enhancers in Transdermal Permeation of Alfuzosin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. pharmaexcipients.com [pharmaexcipients.com]

- 23. CONTROLLED RELEASE - How Advanced Excipient Knowledge is Shaping the Future of Controlled-Release Formulations [drug-dev.com]

- 24. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The role of excipient molecular weight in drug release by fibrous dosage forms with close packing and high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. [PDF] Pharmaceutical excipients: A regulatory aspect | Semantic Scholar [semanticscholar.org]

- 27. cir-safety.org [cir-safety.org]

- 28. thepharmajournal.com [thepharmajournal.com]

- 29. pharmtech.com [pharmtech.com]

- 30. fda.gov [fda.gov]

Triisostearyl citrate molecular weight and formula

For Immediate Release

This document provides a detailed summary of the core physicochemical properties of Triisostearyl Citrate, a triester of isostearyl alcohol and citric acid.[1][2] It is intended for researchers, scientists, and professionals in drug development and cosmetic formulation who require precise technical data. This compound is primarily utilized as an occlusive skin-conditioning agent and emollient.[1][3][4]

Physicochemical Data

The fundamental molecular attributes of this compound have been compiled from authoritative chemical databases. This data is essential for stoichiometric calculations, formulation development, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₆₀H₁₁₆O₇ | PubChem[5] |

| Molecular Weight | 949.6 g/mol | PubChem[5][6] |

| IUPAC Name | tris(16-methylheptadecyl) 2-hydroxypropane-1,2,3-tricarboxylate | PubChem[5] |

| CAS Number | 113431-54-2 | ChemicalBook[3] |

Experimental Protocols & Methodologies

The determination of a compound's molecular weight and formula is a foundational aspect of chemical characterization. While specific experimental documentation for the initial analysis of this compound is not publicly detailed, the standard methodologies used for such determinations include:

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule, confirming the arrangement of atoms and functional groups, which in turn validates the molecular formula.

-

Elemental Analysis: This method provides the percentage composition of each element (Carbon, Hydrogen, Oxygen) in the compound, which is used to derive the empirical formula and can be used to support the molecular formula obtained from mass spectrometry.

The logical workflow for identifying and characterizing a chemical compound like this compound is outlined in the diagram below.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. ewg.org [ewg.org]

- 3. This compound | 113431-54-2 [chemicalbook.com]

- 4. myrevea.com [myrevea.com]

- 5. This compound | C60H116O7 | CID 25263528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tristearyl Citrate | C60H116O7 | CID 24493 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of Triisostearyl Citrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisostearyl citrate (B86180), the triester of isostearyl alcohol and citric acid, is a versatile emollient and skin-conditioning agent widely utilized in cosmetic and pharmaceutical formulations.[1] Its high molecular weight and branched-chain structure impart unique textural properties, such as a smooth, non-greasy feel, and contribute to its function as a pigment dispersant and gloss enhancer.[1] A thorough understanding of its solubility in various organic solvents is paramount for formulators to ensure product stability, efficacy, and aesthetic appeal. This technical guide provides a comprehensive overview of the available solubility data for triisostearyl citrate, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a compound like this compound in a given organic solvent is influenced by several factors, including the chemical structure of both the solute and the solvent ("like dissolves like"), temperature, and the presence of other formulation components. For a large, non-polar molecule such as this compound, it is expected to exhibit greater solubility in non-polar organic solvents.

Solubility Profile of this compound

Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. However, qualitative descriptions from various sources provide valuable guidance for formulation development.

Qualitative Solubility Data Summary

| Solvent Class | General Solubility | Specific Solvent Examples (where mentioned) |

| Oils & Esters | Soluble | Most vegetable and mineral oils |

| Glycols | Partially Soluble | Propylene Glycol, Butylene Glycol (inferred) |

| Alcohols | Insoluble | Ethanol |

| Water | Insoluble | - |

| Silicones | Soluble | Cyclomethicone |

This table is based on information from multiple sources.[1][2]

It is important to note that "partially soluble" indicates that this compound may dissolve to a limited extent in glycols, and formulators should conduct their own studies to determine the precise solubility limits at their desired operating temperatures.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for determining the solubility of this compound in organic solvents, based on established scientific principles for solubility testing of cosmetic ingredients. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected Organic Solvents (analytical grade)

-

Analytical Balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant Temperature Orbital Shaker or Water Bath

-

Centrifuge

-

Syringes and Syringe Filters (solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system, depending on the solvent and analytical method development.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Equilibrate the selected organic solvent to the desired experimental temperature (e.g., 25°C) in the constant temperature shaker or water bath.

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Dissolution: Add a known volume or weight of the pre-equilibrated solvent to each vial containing the this compound.

-

Equilibration: Securely cap the vials and place them in the constant temperature orbital shaker. Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary studies by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a controlled temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any suspended microparticles.

-

Sample Analysis:

-

Gravimetric Method (for non-volatile solvents): Accurately weigh the filtered aliquot. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound. Weigh the remaining residue. The solubility can be calculated as the weight of the residue per weight or volume of the solvent.

-

Chromatographic Method (HPLC/GC): Prepare a series of calibration standards of this compound in the chosen solvent. Dilute the filtered aliquot with the solvent to a concentration that falls within the calibration range. Analyze the diluted sample and the calibration standards using a validated HPLC or GC method. The concentration of this compound in the saturated solution can then be determined from the calibration curve.

-

-

Data Reporting: Express the solubility in grams per 100 mL ( g/100 mL) or weight percent (wt%) at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

Triisostearyl Citrate: A Technical Guide to its Rheological Behavior and Viscosity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisostearyl Citrate (TISC) is a triester of isostearyl alcohol and citric acid, widely utilized in the cosmetics and personal care industry.[1][2] Its popularity stems from its function as an emollient and skin conditioning agent, imparting a smooth, non-greasy feel to formulations. Notably, TISC is characterized as a high molecular weight ester, which contributes to its classification as a high viscosity ingredient.[3][4][5][6][7] This technical guide provides an in-depth exploration of the rheological properties and viscosity of this compound, offering valuable insights for formulation development and characterization.

Core Rheological Properties

This compound is consistently described as a high viscosity emollient.[3][4][5][6][7] This intrinsic property is a direct consequence of its large molecular size and the intermolecular forces between its long isostearyl chains. The "cushiony" and "rich" feel it imparts to cosmetic products is a sensory manifestation of this high viscosity.

| Property | Description | References |

| Viscosity | High | [3][4][5][6][7] |

| Feel | Heavy, rich, and cushiony | [6] |

| Flow Behavior | Expected to be Newtonian at low shear rates, with potential for shear-thinning at higher shear rates. | Inferred from general behavior of high molecular weight cosmetic esters. |

| Temperature Dependence | Viscosity is expected to decrease as temperature increases. | Inferred from the behavior of similar cosmetic esters. |

Experimental Protocols for Rheological Characterization

To obtain precise quantitative data on the viscosity and rheological behavior of this compound, a systematic experimental approach is required. The following protocols are representative of standard methods used in the cosmetics industry for such characterizations.

Viscosity Measurement using a Rotational Viscometer (e.g., Brookfield Viscometer)

This protocol outlines the steps to measure the dynamic viscosity of this compound at a controlled temperature and various shear rates.

Objective: To determine the viscosity of this compound and to assess its flow behavior (Newtonian vs. Non-Newtonian).

Apparatus and Materials:

-

Brookfield Rotational Viscometer (or equivalent) with a set of spindles

-

Low-viscosity adapter (if necessary)

-

Temperature-controlled water bath or Peltier temperature controller

-

Beaker or sample container

-

This compound sample

-

Calibration fluids

Methodology:

-

Instrument Setup and Calibration:

-

Level the viscometer using the leveling bubble.

-

Select an appropriate spindle and rotational speed based on the expected high viscosity of the sample. For a high viscosity liquid, a smaller spindle (e.g., #4) and a range of speeds (e.g., 10, 20, 50, 100 RPM) might be suitable.

-

Calibrate the viscometer using a certified calibration fluid of a known viscosity at the test temperature.

-

-

Sample Preparation and Temperature Control:

-

Place a sufficient amount of the this compound sample into a beaker.

-

Immerse the beaker in the temperature-controlled water bath or place it on the Peltier plate.

-

Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for at least 30 minutes to ensure thermal homogeneity.

-

-

Measurement Procedure:

-

Immerse the selected spindle into the sample up to the immersion mark.

-

Turn on the viscometer motor at the lowest selected speed.

-

Allow the reading to stabilize. This may take 30-60 seconds.

-

Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s) and the corresponding torque percentage. The torque reading should ideally be between 10% and 90% for accurate measurements.

-

Repeat the measurement at increasing rotational speeds to assess the shear rate dependency of the viscosity.

-

To evaluate the effect of temperature, repeat the entire measurement procedure at different temperatures (e.g., 30°C, 40°C, 50°C).

-

Data Analysis:

-

Plot viscosity as a function of shear rate (calculated from the spindle geometry and rotational speed). If the viscosity remains constant, the fluid is Newtonian. If the viscosity decreases with increasing shear rate, it exhibits shear-thinning behavior.

-

Plot viscosity as a function of temperature to determine the temperature dependency.

Advanced Rheological Analysis using a Rheometer

For a more comprehensive understanding of the viscoelastic properties of this compound, a controlled-stress or controlled-strain rheometer is recommended.

Objective: To characterize the viscoelastic properties, including storage modulus (G'), loss modulus (G''), and complex viscosity (η*).

Apparatus and Materials:

-

Controlled-stress or controlled-strain rheometer with cone-and-plate or parallel-plate geometry

-

Peltier temperature control system

-

This compound sample

Methodology:

-

Instrument Setup and Geometry Zeroing:

-

Install the appropriate geometry (e.g., 40 mm parallel plate).

-

Set the gap to the recommended distance (e.g., 1 mm).

-

Zero the gap.

-

-

Sample Loading and Trimming:

-

Place a small amount of the this compound sample onto the center of the lower plate.

-

Lower the upper geometry to the set gap, allowing the sample to spread evenly.

-

Trim any excess sample from the edge of the geometry.

-

-

Oscillatory Measurement (Frequency Sweep):

-

Set the desired temperature (e.g., 25°C) and allow the sample to equilibrate.

-

Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

-

Conduct a frequency sweep within the LVER (e.g., from 0.1 to 100 rad/s) at a constant strain.

-

Record G', G'', and complex viscosity (η*) as a function of frequency.

-

-

Flow Measurement (Steady-State Shear):

-

Perform a steady-state shear test by ramping the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹).

-

Record the shear stress and calculate the viscosity as a function of the shear rate.

-

Data Analysis:

-

The frequency sweep data will reveal the viscoelastic nature of the material. For a predominantly viscous liquid, G'' will be greater than G'.

-

The steady-state shear data will provide a detailed flow curve, confirming whether the material is Newtonian, shear-thinning, or shear-thickening.

Visualizing Rheological Behavior

The following diagrams, generated using Graphviz, illustrate the expected rheological behavior of this compound based on general principles for high molecular weight cosmetic esters.

Caption: Expected inverse relationship between temperature and the viscosity of this compound.

Caption: Potential shear-thinning behavior of this compound under applied stress.

Conclusion

This compound is a key ingredient in cosmetic formulations, valued for its emollient properties and its contribution to product texture. Its high viscosity is a defining characteristic that influences its sensory profile and functional performance. While precise numerical data on its viscosity under varying conditions is not widely published, this guide provides a comprehensive overview of its expected rheological behavior and detailed protocols for its experimental characterization. For formulators and researchers, a thorough understanding and measurement of the rheological properties of this compound are crucial for optimizing product stability, sensory experience, and overall quality. The provided experimental frameworks can be adapted to specific laboratory settings to generate the quantitative data necessary for advanced formulation development and quality control.

References

- 1. makingcosmetics.com [makingcosmetics.com]

- 2. This compound, 113431-54-2 [thegoodscentscompany.com]

- 3. Schercemol TISC ester - Lubrizol [lubrizol.com]

- 4. Schercemol - TISC ester - Lubrizol-Beauty - 113431-54-2 - CFDA [knowde.com]

- 5. specialchem.com [specialchem.com]

- 6. covalo.com [covalo.com]

- 7. explore.azelis.com [explore.azelis.com]

Spectroscopic Analysis of Triisostearyl Citrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of triisostearyl citrate (B86180), a complex triester widely used in the pharmaceutical and cosmetic industries as an emollient and skin conditioning agent. A thorough understanding of its structural and chemical properties through advanced analytical techniques is crucial for formulation development, quality control, and regulatory compliance. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the characterization of triisostearyl citrate.

Introduction to this compound

This compound is the triester of citric acid and isostearyl alcohol. Its chemical formula is C₆₀H₁₁₆O₇, with a molecular weight of approximately 949.58 g/mol . The structure consists of a central citrate core esterified with three branched-chain isostearyl alcohol moieties. This highly branched and high molecular weight structure contributes to its unique physical properties, such as high viscosity and a luxurious feel in topical formulations. Spectroscopic analysis is essential to confirm its identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the citrate backbone and the long isostearyl chains. Due to the complexity of the isostearyl group (a mixture of isomers), some signals, particularly in the aliphatic region, will appear as broad multiplets.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 4.1 - 4.3 | m | -CH₂- (protons on carbons attached to ester oxygen) |

| ~ 2.8 - 3.0 | d | -CH₂- (protons on C-2 and C-4 of citrate) |

| ~ 1.5 - 1.7 | m | -CH- (methine proton in isostearyl chain) |

| ~ 1.1 - 1.4 | m | -(CH₂)n- (methylene protons in isostearyl chain) |

| ~ 0.8 - 0.9 | m | -CH₃ (terminal methyl groups in isostearyl chain) |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 175 | C=O (ester carbonyl carbons) |

| ~ 70 - 75 | C-OH (quaternary carbon of citrate) |

| ~ 60 - 65 | -CH₂-O- (carbons attached to ester oxygen) |

| ~ 40 - 45 | -CH₂- (C-2 and C-4 of citrate) |

| ~ 20 - 40 | Aliphatic -CH-, -CH₂- carbons |

| ~ 10 - 15 | -CH₃ (terminal methyl carbons) |

Experimental Protocol for NMR Spectroscopy

Given the viscous nature of this compound, appropriate sample preparation and experimental parameters are crucial for obtaining high-quality NMR spectra.

Sample Preparation:

-

Weigh approximately 20-30 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃). Chloroform-d is a good choice for its ability to dissolve non-polar, long-chain esters.

-

Cap the NMR tube and gently warm the sample (e.g., in a warm water bath at 40-50°C) to reduce viscosity and aid dissolution.

-

Vortex the tube until the sample is completely dissolved and the solution is homogeneous.

-

Allow the sample to cool to room temperature before inserting it into the NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

Temperature: 298 K (25°C)

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Temperature: 298 K (25°C)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

The IR spectrum of this compound will be dominated by absorptions from the ester functional groups and the long aliphatic chains.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3450 | Broad, Weak | O-H stretch (from the hydroxyl group on the citrate core) |

| 2955, 2925, 2855 | Strong | C-H stretch (asymmetric and symmetric stretching of CH₃ and CH₂ groups) |

| ~ 1740 | Strong | C=O stretch (ester carbonyl) |

| ~ 1465 | Medium | C-H bend (methylene scissoring) |

| ~ 1375 | Medium | C-H bend (methyl symmetric bending) |

| ~ 1100 - 1250 | Strong | C-O stretch (ester C-O-C asymmetric and symmetric stretching) |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing viscous liquids and solids with minimal sample preparation.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

After the measurement, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

Due to its high molecular weight and low volatility, Electrospray Ionization (ESI) is the preferred method for the analysis of this compound.

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| ~ 972.8 | [M+Na]⁺ | Sodium adduct of the intact molecule (most likely observed ion) |

| ~ 950.9 | [M+H]⁺ | Protonated intact molecule |

| Various | [M - C₁₈H₃₇O]⁺, etc. | Fragments corresponding to the loss of one or more isostearyl ester groups |

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a solvent system compatible with ESI, such as methanol (B129727) or a mixture of methanol and chloroform. The addition of a small amount of sodium acetate (B1210297) can enhance the formation of the sodium adduct [M+Na]⁺.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas (N₂): Set to an appropriate flow rate for stable spray.

-

Drying Gas (N₂): Set to a temperature and flow rate that promotes desolvation without causing thermal degradation (e.g., 200-300°C).

-

Mass Range: Scan a range appropriate to detect the expected molecular ions (e.g., m/z 500-1500).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the structural characterization and quality assessment of this compound. The predicted data and detailed experimental protocols in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important excipient. Adherence to these analytical methodologies will ensure accurate and reliable characterization, contributing to the development of safe and effective pharmaceutical and cosmetic products.

An In-Depth Technical Guide to the Emollient Mechanism of Triisostearyl Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisostearyl citrate (B86180) is a high molecular weight, branched-chain triester of citric acid and isostearyl alcohol.[1][2] It is a versatile ingredient in the cosmetic and pharmaceutical industries, primarily valued for its emollient, occlusive, and texture-enhancing properties.[3][4] This technical guide provides a comprehensive overview of the core emollient mechanism of triisostearyl citrate, its physicochemical characteristics, its role in skin barrier function, and the methodologies used to evaluate its efficacy.

Physicochemical Properties of this compound

The emollient and occlusive behavior of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties. As a large, branched ester, it exhibits high viscosity and a low freezing point, contributing to its unique sensory profile on the skin.[1]

| Property | Value | Source |

| Chemical Name | Tris(16-methylheptadecyl) 2-hydroxypropane-1,2,3-tricarboxylate | [1] |

| CAS Number | 113431-54-2 | [5] |

| Molecular Formula | C60H116O7 | [5] |

| Molecular Weight | 949.6 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Odor | Mild, characteristic | [4] |

| Solubility | Soluble in most oils and esters; partially soluble in glycols; insoluble in water | [4] |

| Key Functions | Skin-Conditioning Agent - Emollient, Skin-Conditioning Agent - Occlusive | [6][7] |

The Core Emollient Mechanism: A Multi-faceted Approach

The primary mechanism by which this compound enhances skin hydration and smoothness is through its function as an occlusive emollient. This action can be understood through a two-pronged physical effect on the stratum corneum.

Occlusion and Reduction of Transepidermal Water Loss (TEWL)

The principal mechanism of action for this compound is the formation of a semi-occlusive, hydrophobic film on the surface of the stratum corneum.[8] This film acts as a physical barrier, significantly reducing the rate of transepidermal water loss (TEWL), which is the evaporation of water from the skin's surface.[8] By trapping moisture within the stratum corneum, this compound helps to maintain and increase skin hydration levels. The large, branched structure of the molecule contributes to its efficacy in forming a durable, water-repellent layer.

Emollience and Improvement of Skin Texture

In addition to its occlusive properties, this compound functions as an emollient by filling the interstitial spaces between corneocytes in the stratum corneum. This action helps to smooth and soften the skin, improving its texture and flexibility. The lubricating properties of this compound also reduce friction on the skin's surface, contributing to a more pleasant sensory experience.

Interaction with the Stratum Corneum and Skin Barrier

Quantitative Data on Emollient Efficacy

While specific in-vivo studies quantifying the direct impact of this compound on skin hydration and TEWL are not widely published in peer-reviewed literature, the expected performance can be extrapolated from studies on formulations containing occlusive emollients. The following tables present illustrative data based on typical results observed for effective occlusive emollients.

Table 1: Illustrative In-Vivo Skin Hydration Study Results (Corneometry)

| Time Point | Change in Skin Hydration (Arbitrary Units) vs. Baseline (Placebo) | Illustrative Change in Skin Hydration (Arbitrary Units) vs. Baseline (Formulation with Occlusive Emollient) |

| 2 hours | +5% | +40% |

| 4 hours | +2% | +35% |

| 8 hours | -1% | +30% |

| 24 hours | -3% | +20% |

Table 2: Illustrative In-Vivo Transepidermal Water Loss (TEWL) Study Results

| Time Point | % Change in TEWL vs. Baseline (Placebo) | Illustrative % Change in TEWL vs. Baseline (Formulation with Occlusive Emollient) |

| 2 hours | +2% | -30% |

| 4 hours | +3% | -25% |

| 8 hours | +1% | -20% |

| 24 hours | 0% | -15% |

Experimental Protocols for Efficacy Evaluation

The efficacy of emollients like this compound is primarily assessed through non-invasive in-vivo methods that measure changes in skin hydration and barrier function.

Measurement of Skin Hydration (Corneometry)

-

Principle: This technique measures the capacitance of the skin, which is directly related to its water content. The higher the capacitance, the more hydrated the skin.

-

Instrumentation: A Corneometer® is the standard instrument used for this measurement.

-

Protocol:

-

Subject Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room for at least 20-30 minutes before measurements are taken.

-

Baseline Measurement: Baseline skin hydration is measured on designated test sites (e.g., volar forearm) before product application.

-

Product Application: A standardized amount of the test product (typically 2 mg/cm²) is applied to the test sites.

-

Post-Application Measurements: Skin hydration is measured at predetermined time points (e.g., 2, 4, 8, and 24 hours) after product application.

-

Data Analysis: The change in skin hydration from baseline is calculated and compared to a control site (untreated or treated with a placebo).

-

Measurement of Transepidermal Water Loss (TEWL)

-

Principle: This method quantifies the amount of water vapor that diffuses through the stratum corneum into the atmosphere. A lower TEWL value indicates a more intact skin barrier.

-

Instrumentation: A Tewameter® is the most commonly used device for TEWL measurements.

-

Protocol:

-

Subject Acclimatization: As with corneometry, subjects must be acclimatized to a controlled environment.

-

Baseline Measurement: Baseline TEWL is measured at the test sites.

-

Product Application: The test product is applied in a standardized manner.

-

Post-Application Measurements: TEWL is measured at specified intervals after application. The probe of the Tewameter® is placed gently on the skin surface, and the rate of water evaporation is recorded.

-

Data Analysis: The reduction in TEWL from baseline is calculated to determine the occlusivity and barrier-enhancing effects of the product.

-

Safety and Regulatory Status

This compound has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as used in cosmetic formulations. The panel reviewed available data on the safety of citric acid and its esters and found no significant concerns for dermal irritation or sensitization at typical use concentrations.

Conclusion

This compound is a highly effective emollient and occlusive agent that primarily functions through a physical mechanism. By forming a hydrophobic barrier on the skin's surface, it significantly reduces transepidermal water loss, thereby increasing the hydration of the stratum corneum. Its ability to fill the spaces between corneocytes contributes to a smoother and softer skin texture. While direct quantitative data on its in-vivo efficacy is limited in the public domain, its physicochemical properties and the well-understood mechanism of occlusive emollients support its widespread use in formulations aimed at improving skin hydration and barrier function. Standardized in-vivo methods, such as corneometry and TEWL measurement, provide robust means for evaluating the performance of formulations containing this versatile ingredient.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. ewg.org [ewg.org]

- 3. ulprospector.com [ulprospector.com]

- 4. specialchem.com [specialchem.com]

- 5. ARTICLE: Models to Study Skin Lipids in Relation to the Barrier Function: A Modern Update on Models and Methodologies Evaluating Skin Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo evaluation of a moisture treatment cream containing three critical elements of natural skin moisturization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo evaluation of a moisture treatment cream containing three critical elements of natural skin moisturization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Triisostearyl Citrate as an Occlusive Skin-Conditioning Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisostearyl citrate (B86180) is a triester of isostearyl alcohol and citric acid, utilized in the cosmetics and personal care industry as a skin-conditioning agent with pronounced occlusive and emollient properties[1]. Its large molecular weight and branched structure contribute to its ability to form a substantive, water-resistant film on the skin's surface. This guide provides a comprehensive technical overview of triisostearyl citrate, focusing on its function as an occlusive agent, the methodologies for its evaluation, and its role in maintaining skin barrier integrity.

Chemical Structure:

-

IUPAC Name: tris(16-methylheptadecyl) 2-hydroxypropane-1,2,3-tricarboxylate[1]

-

CAS Number: 113431-54-2[1]

-

Molecular Formula: C₆₀H₁₁₆O₇[1]

Mechanism of Action as an Occlusive Agent

The primary mechanism by which this compound functions as a skin-conditioning agent is through occlusion. By forming a semi-occlusive barrier on the stratum corneum, it physically blocks transepidermal water loss (TEWL), a key factor in maintaining skin hydration. This action helps to keep the skin moist and hydrated, contributing to a soft and smooth appearance[1].

The occlusive properties of an ingredient are influenced by its molecular structure. While straight-chain molecules can align to form a tight barrier, the highly branched structure of this compound also allows it to create a significant occlusive film. Its high viscosity and low freezing point are additional properties that contribute to its effectiveness in cosmetic formulations[1].

Quantitative Data on Occlusive Effects

To provide a comparative context, the following table summarizes typical TEWL reduction values for well-known occlusive agents.

| Occlusive Agent | Typical TEWL Reduction (%) | Reference/General Knowledge |

| Petrolatum | Up to 99% | General Dermatological Knowledge |

| Lanolin | 20 - 30% | General Dermatological Knowledge |

| Mineral Oil | 20 - 30% | General Dermatological Knowledge |

| Silicones (e.g., Dimethicone) | 20 - 30% | General Dermatological Knowledge |

Experimental Protocols for Evaluating Occlusivity

The occlusive properties of a raw material like this compound or a finished formulation containing it can be assessed using both in vivo and in vitro methods.

In Vivo Evaluation of Occlusivity

The most common in vivo method for assessing the occlusive effect of a topical product is the measurement of Transepidermal Water Loss (TEWL).

Objective: To quantify the reduction in TEWL from the skin surface after the application of a formulation containing this compound.

Methodology:

-

Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.

-

Acclimatization: Subjects are acclimatized in a room with controlled temperature (e.g., 20-22°C) and relative humidity (e.g., 40-60%) for at least 30 minutes before measurements.

-

Baseline Measurement: Baseline TEWL readings are taken from designated test sites on the volar forearm using a Tewameter® or a similar evaporimeter.

-

Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) containing a specific concentration of this compound is applied to the designated test site. An untreated site serves as a negative control, and a site treated with a known occlusive agent (e.g., petrolatum) can be used as a positive control.

-

Post-Application Measurements: TEWL measurements are repeated at predefined time points (e.g., 1, 2, 4, and 6 hours) after product application.

-

Data Analysis: The percentage reduction in TEWL for the treated site is calculated relative to the baseline and/or the untreated control site.

In Vitro Evaluation of Occlusivity

In vitro methods provide a controlled environment to assess the occlusive properties of an ingredient.

Objective: To determine the water vapor transmission rate through a synthetic or biological membrane after the application of this compound.

Methodology:

-

Apparatus: A diffusion cell, such as a Franz cell, is typically used. The cell consists of a donor chamber and a receptor chamber separated by a membrane.

-

Membrane: A synthetic membrane (e.g., cellulose (B213188) acetate) or a biological membrane (e.g., excised human or porcine skin) can be used.

-

Procedure:

-

The receptor chamber is filled with water or a saline solution.

-

The membrane is mounted between the donor and receptor chambers.

-

A standardized amount of this compound is applied to the surface of the membrane in the donor chamber.

-

The entire apparatus is maintained at a constant temperature (e.g., 32°C).

-

The rate of water loss from the receptor chamber through the membrane is measured over time by weighing the diffusion cell at regular intervals.

-

-

Calculation: The occlusion factor (F) can be calculated using the following formula: F = [(A - B) / A] x 100 Where:

-

A = Water loss from the control (membrane without sample)

-

B = Water loss from the membrane with the test sample

-

Signaling Pathways and Logical Relationships

As a large molecular weight ester, this compound's primary mode of action is the formation of a physical barrier on the skin's surface, rather than direct interaction with cellular signaling pathways. This physical barrier has indirect effects on the underlying biological processes of the stratum corneum. The following diagrams illustrate the logical relationships in skin hydration and the experimental workflow for evaluating occlusivity.

Safety and Regulatory Information

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of citric acid and its alkyl esters, including this compound. In their 2014 report, they concluded that this compound is safe in the present practices of use and concentration in cosmetics. It is reported to be used at concentrations up to 80% in lipstick formulations.

Conclusion

This compound is a safe and effective occlusive skin-conditioning agent used in a variety of cosmetic products. Its primary function is to form a physical barrier on the skin, thereby reducing transepidermal water loss and helping to maintain skin hydration. While specific quantitative data on its TEWL reduction capabilities are not widely published, standardized in vivo and in vitro test protocols can be employed to evaluate its occlusive performance in finished formulations. Its mechanism of action is primarily physical, and it is not known to directly interact with specific cellular signaling pathways. For researchers and formulators, this compound offers a valuable tool for creating products with significant moisturizing and skin-smoothing benefits.

References

Thermal Properties of Triisostearyl Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data for triisostearyl citrate (B86180) is not publicly available. This guide provides a comprehensive overview of the expected thermal properties based on the analysis of similar long-chain esters and citric acid derivatives. It also details the standard experimental protocols for conducting such thermal analyses.

Introduction to Triisostearyl Citrate and its Thermal Properties

This compound is a complex, high molecular weight ester derived from citric acid and isostearyl alcohol. It finds extensive use in the cosmetics and pharmaceutical industries as an emollient, skin conditioning agent, and pigment dispersant. The thermal properties of this compound are critical to understanding its stability during manufacturing, storage, and application, as well as its behavior in various formulations.

The key thermal properties of interest are:

-

Melting Behavior and Polymorphism: Investigated by Differential Scanning Calorimetry (DSC), this reveals the temperatures at which the material transitions from a solid to a liquid state. The presence of multiple melting peaks can indicate polymorphism, which can impact the material's physical properties.

-

Glass Transition Temperature (Tg): Also determined by DSC, the glass transition is a reversible transition in amorphous materials from a hard, glassy state to a more rubbery state. For a largely amorphous material like this compound, this is a key parameter.

-

Thermal Stability and Decomposition: Assessed by Thermogravimetric Analysis (TGA), this determines the temperature at which the material begins to degrade and lose mass. This is crucial for setting maximum processing temperatures.

Expected Thermal Behavior of this compound

While specific data is unavailable, the thermal behavior of this compound can be inferred from its chemical structure as a large, branched-chain ester.

-

Expected DSC Profile: Due to its bulky and branched isostearyl groups, this compound is likely to be a viscous liquid or a soft, amorphous solid at room temperature with a low melting point or a glass transition temperature below 0°C. A DSC thermogram would be expected to show a subtle shift in the baseline corresponding to the glass transition. If crystalline domains are present, a broad and shallow melting endotherm would be observed.

-

Expected TGA Profile: As a high molecular weight ester, this compound is expected to exhibit good thermal stability. Decomposition would likely begin at temperatures above 200°C in an inert atmosphere. The degradation of citric acid esters can be a multi-step process.[1]

Experimental Protocols

The following are detailed, standardized protocols for conducting DSC and TGA analyses on a high molecular weight ester like this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting point (Tm), and enthalpy of fusion (ΔH) of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter is required.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any volatilization of the sample.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere.

-

Perform a baseline run with two empty pans to ensure a stable baseline.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for instance, -80°C.

-

Hold isothermally for 5 minutes to ensure thermal equilibrium.

-

Ramp the temperature from -80°C to 100°C at a heating rate of 10°C/min.

-

Cool the sample back to -80°C at a controlled rate of 10°C/min.

-

Perform a second heating scan from -80°C to 100°C at 10°C/min. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis:

-

The glass transition (Tg) is identified as a step-change in the heat flow curve on the second heating scan.

-

The melting point (Tm) is determined as the peak temperature of any endothermic event.

-

The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer is required.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound into a ceramic or platinum TGA pan.

-

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Hold isothermally for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss as a function of temperature.

-

The onset of decomposition is determined as the temperature at which a significant weight loss begins.

-

The derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum rates of decomposition.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the DSC and TGA experimental procedures.

Conclusion

A comprehensive understanding of the thermal properties of this compound is essential for its effective use in pharmaceutical and cosmetic formulations. While specific experimental DSC and TGA data are not currently available in the public domain, this guide provides a robust framework for anticipating its thermal behavior and for conducting the necessary analyses. The detailed experimental protocols and workflows presented herein offer a standardized approach for researchers and scientists to characterize this compound and similar high molecular weight esters, ensuring data quality and comparability. The generation of such data would be a valuable contribution to the scientific community and would aid in the formulation development and quality control of products containing this versatile ingredient.

References

An In-depth Technical Guide to Triisostearyl Citrate: Source and Manufacturing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triisostearyl citrate (B86180), a versatile triester extensively utilized in the cosmetic and pharmaceutical industries. The document details its constituent raw materials, their sourcing, and the complete manufacturing process from precursor synthesis to the final product. Detailed experimental protocols, quantitative data, and process visualizations are included to support research, development, and formulation activities.

Introduction to Triisostearyl Citrate

This compound is the triester of isostearyl alcohol and citric acid.[1] It is a high molecular weight ester valued for its unique emollient properties, imparting a rich, non-greasy feel to topical formulations. Its branched-chain structure contributes to a low freezing point and high viscosity, making it an excellent film-former, pigment dispersant, and solvent for various active ingredients and UV filters.[1] These characteristics make it a preferred ingredient in skincare, color cosmetics, and sun care products.

Raw Material Sourcing and Synthesis

The synthesis of this compound relies on two primary raw materials: citric acid and isostearyl alcohol. The sourcing and manufacturing of these precursors are critical to the quality and properties of the final ester.

Citric Acid

Citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) is a weak organic acid naturally found in citrus fruits.[1] For industrial-scale production, a biotechnological fermentation process is employed.

Manufacturing Process: Fungal Fermentation

The dominant method for industrial citric acid production is the submerged fermentation of carbohydrate feedstocks by the fungus Aspergillus niger.

Experimental Protocol: Citric Acid Fermentation

-

Strain Selection and Inoculum Preparation: A high-yield strain of Aspergillus niger is selected. A spore suspension is prepared and used to inoculate a seed fermenter containing a sterile nutrient medium.

-

Fermentation Medium: The production fermenter is filled with a sterilized medium typically composed of a carbon source (e.g., sucrose (B13894) or glucose syrup), a nitrogen source (e.g., ammonium (B1175870) nitrate), and various mineral salts. The pH of the medium is adjusted to an acidic range, often between 2 and 3, to inhibit the formation of unwanted byproducts like oxalic acid.

-

Fermentation Conditions: The fermentation is carried out under aerobic conditions with constant agitation and sparging of sterile air. The temperature is maintained at approximately 30°C. The fermentation process can take several days, during which the fungus metabolizes the sugar to produce citric acid.

-

Downstream Processing:

-

Filtration: The fungal biomass (mycelium) is separated from the fermentation broth by filtration.

-

Purification: The citric acid-rich broth is then purified. This typically involves precipitation of citric acid as calcium citrate by the addition of calcium hydroxide (B78521) (slaked lime). The calcium citrate salt is then treated with sulfuric acid to precipitate calcium sulfate (B86663) (gypsum), leaving behind a purified citric acid solution.

-

Crystallization: The purified citric acid solution is concentrated by evaporation, leading to the crystallization of anhydrous or monohydrate citric acid. The crystals are then centrifuged and dried.

-

Logical Relationship: Citric Acid Production Workflow

Isostearyl Alcohol

Isostearyl alcohol is a branched-chain C18 fatty alcohol. Its branched nature is responsible for the unique tactile properties and low melting point of its esters. It is typically produced from the dimerization of oleic acid followed by hydrogenation.

Manufacturing Process: Hydrogenation of Isostearic Acid

Isostearyl alcohol is synthesized via the catalytic hydrogenation of isostearic acid.

Experimental Protocol: Isostearyl Alcohol Synthesis

-

Raw Material: The process starts with isostearic acid, which is often derived from vegetable oils like soybean or coconut oil.

-

Catalyst: A metal catalyst, such as a copper-chromium catalyst, is used to facilitate the hydrogenation reaction.

-

Reaction Conditions: Isostearic acid and the catalyst are charged into a high-pressure reactor. The mixture is heated to a high temperature (e.g., 275°C) under a high pressure of hydrogen gas (e.g., 150 kg/cm ²).

-

Reaction Monitoring: The reaction is monitored until the desired degree of hydrogenation is achieved, which can take several hours.

-

Purification:

-

Catalyst Removal: After the reaction, the mixture is cooled, and the catalyst is removed by filtration.

-

Distillation: The crude isostearyl alcohol is then purified by vacuum distillation to separate it from any unreacted starting material and byproducts. The final product is a clear, colorless liquid or a waxy solid.

-

Manufacturing of this compound

This compound is synthesized through the direct esterification of citric acid with isostearyl alcohol. This reaction is a type of Fischer esterification.

Chemical Reaction

The overall reaction involves one molecule of citric acid reacting with three molecules of isostearyl alcohol to form one molecule of this compound and three molecules of water.

Citric Acid + 3 Isostearyl Alcohol ⇌ this compound + 3 H₂O

Manufacturing Process

The industrial synthesis of this compound is typically carried out in a batch reactor.

Experimental Protocol: Synthesis of this compound

-

Reactant Charging: A thermostated reactor equipped with a magnetic stirrer and a reflux condenser with a water separator (e.g., Dean-Stark apparatus) is charged with citric acid and a molar excess of isostearyl alcohol (e.g., a 1:3.3 molar ratio of citric acid to isostearyl alcohol).

-

Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid or a strong acid ion-exchange resin, is added to the reaction mixture. In some cases, the reaction can be driven to completion without a catalyst at higher temperatures, which can be advantageous for producing a purer product.

-